molecular formula C12H10N2O2 B1604900 2,6-Naphthalenedicarboxamide CAS No. 46711-49-3

2,6-Naphthalenedicarboxamide

Cat. No.: B1604900
CAS No.: 46711-49-3
M. Wt: 214.22 g/mol
InChI Key: COWHOTSOONQDCJ-UHFFFAOYSA-N
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Description

2,6-Naphthalenedicarboxamide is an organic compound derived from naphthalene, characterized by the presence of two carboxamide groups attached to the 2 and 6 positions of the naphthalene ring. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Naphthalenedicarboxamide typically involves the reaction of 2,6-naphthalenedicarboxylic acid with ammonia or amines. The process can be carried out under various conditions, including:

    Direct Amidation: Heating 2,6-naphthalenedicarboxylic acid with ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Catalytic Amidation: Using catalysts like palladium or platinum to facilitate the reaction between 2,6-naphthalenedicarboxylic acid and amines under milder conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthalenedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: 2,6-Naphthalenedicarboxylic acid.

    Reduction: 2,6-Diaminonaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

2,6-Naphthalenedicarboxamide has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers such as polyesters and polyamides.

    Materials Science: The compound serves as a building block for the development of metal-organic frameworks and other advanced materials.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Naphthalenedicarboxamide involves its ability to form strong hydrogen bonds and π-π interactions due to the presence of carboxamide groups and the aromatic naphthalene ring. These interactions enable the compound to act as a nucleating agent, promoting the crystallization of polymers and other materials. The molecular targets and pathways involved include the formation of ordered supramolecular structures and the stabilization of specific crystal forms.

Comparison with Similar Compounds

  • 2,6-Naphthalenedicarboxylic acid
  • 1,4-Naphthalenedicarboxamide
  • 2,6-Naphthalenedisulfonic acid

Comparison:

  • 2,6-Naphthalenedicarboxylic acid: Unlike 2,6-Naphthalenedicarboxamide, this compound contains carboxylic acid groups instead of carboxamide groups, leading to different reactivity and applications.
  • 1,4-Naphthalenedicarboxamide: This isomer has carboxamide groups at the 1 and 4 positions, resulting in distinct structural and chemical properties.
  • 2,6-Naphthalenedisulfonic acid: This compound features sulfonic acid groups, which impart different solubility and reactivity characteristics compared to carboxamide groups.

This compound stands out due to its unique combination of structural rigidity and functional versatility, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

naphthalene-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHOTSOONQDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)N)C=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332208
Record name 2,6-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46711-49-3
Record name 2,6-Naphthalenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Naphthalenedicarboxamide (CAS #46711-49-3) was prepared as follows. To a two liter three neck round-bottom flask fitted with a mechanical stirrer, addition funnel and condenser/Dean Stark apparatus, with a nitrogen inlet was charged 85.4 grams (0.35 mol) dimethyl 2,6-naphthalenedicarboxylate, 105.3 grams (2.34 mol) formamide, and 200 mls of anhydrous N,N-dimethylformamide. The flask contents were heated to 100 degrees C. under a nitrogen atmosphere and held for one hour. One hundred ml of a 25 wt. % solution of sodium methoxide in methanol was added through the addition funnel in four approximately equal portions. The flask contents were then heated for four hours at 100 degrees C. during which time methanol was being condensed and removed. The flask was cooled to room temperature and one liter of isopropyl alcohol was added in two 500 ml increments. After the resulting mixture was stirred for 15 minutes it was allowed to settle for one hour. Crystallized solid material was collected by filtration and air dried in the filter for 2 hours. The recovered off-white colored product weighed 112.7 grams. The solid was washed three times in deionized water and twice in methanol which yielded 71.4 grams of greater than 98% pure product. Melting point: 347-349 degrees C.; 1H NMR: This compound is insoluble in all common NMR solvents and only sparingly soluble in DMSO-d6. (DMSO-d6) δ 8.53 ppm (broad s), 8.21 ppm (broad s), 8.07 ppm (complex multi. from 8.09−8.00 ppm), 7.55 ppm (broad s), also 3.38 ppm (water), and 2.51 (DMSO); MS m/z 214 [M].
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
85.4 g
Type
reactant
Reaction Step Two
Quantity
105.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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